1'-[4-(Trifluoromethoxy)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one
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Overview
Description
1’-[4-(Trifluoromethoxy)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group, a benzoyl group, and a spiro linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[4-(Trifluoromethoxy)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1’-[4-(Trifluoromethoxy)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or pyrrolidine moieties, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1’-[4-(Trifluoromethoxy)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1’-[4-(Trifluoromethoxy)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the spiro linkage may contribute to its stability and bioavailability. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzoic acid: Shares the trifluoromethoxy group but lacks the spiro linkage and pyrrolidine moiety.
4-(Trifluoromethoxy)benzoyl chloride: A precursor in the synthesis of the target compound, with similar reactivity but different applications.
3-(Trifluoromethoxy)benzoic acid: Similar in structure but with the trifluoromethoxy group in a different position, leading to different chemical properties
Uniqueness
1’-[4-(Trifluoromethoxy)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one is unique due to its combination of a trifluoromethoxy group, a benzoyl group, and a spiro linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1'-[4-(trifluoromethoxy)benzoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO4/c21-20(22,23)27-14-7-5-13(6-8-14)18(26)24-10-9-19(12-24)11-16(25)15-3-1-2-4-17(15)28-19/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQMMWBQSWKUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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